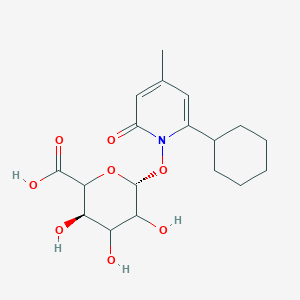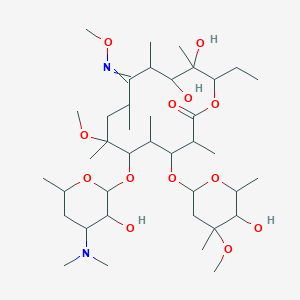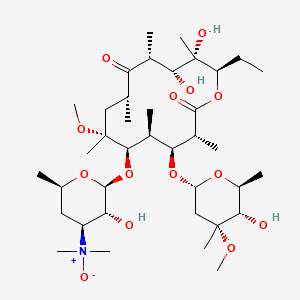
Fenticonazole Impurity D
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenticonazole Impurity D, also known as (RS)-1-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-3-[4-(phenyl sulfanyl)benzyl]imidazolium nitrate, is a compound related to Fenticonazole . It has a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 .
Synthesis Analysis
A stability-indicating ultra-fast liquid chromatographic method was developed for the determination of fenticonazole and its related substances in pharmaceutical formulations . Chromatographic separation was achieved on a C18 column under gradient elution using a mixture of 85% phosphoric acid solution adjusted to pH 3.0 using triethyamine and acetonitrile .
Molecular Structure Analysis
The molecular structure of Fenticonazole Impurity D is complex, with a molecular formula of C24 H21 Cl2 N2 O S . N O3 and a molecular weight of 518.41 . The structure includes dichlorophenyl, hydroxyethyl, phenyl sulfanyl, and benzyl groups .
Chemical Reactions Analysis
Fenticonazole and its related substances were subjected to different stress conditions like hydrolysis (acid, alkaline, and neutral), oxidation, photolysis, and thermal degradation . A minor degradation was observed during oxidative hydrolysis .
Physical And Chemical Properties Analysis
Fenticonazole Impurity D is a neat matrix with a flash point of 5.0 . It should be stored at a temperature of 2-8°C in a fridge or cold room .
Applications De Recherche Scientifique
Analytical Techniques for Fenticonazole Impurities
Fenticonazole, an antifungal agent, contains stereogenic centers and is used as a racemic mixture. Among its impurities, the focus on Fenticonazole Impurity D is significant. Analytical techniques such as high-performance liquid chromatography (HPLC) and high-performance capillary electrophoresis (HPCE) are employed for quality control and simultaneous determination of fenticonazole and its impurities, including Impurity D. The use of RP-8 columns and specific buffers in HPLC, and trimethyl-β-cyclodextrin in HPCE, allows effective separation and quantification of these impurities (Quaglia et al., 2001).
Stability and Degradation Studies
The stability of fenticonazole under various stress conditions, including oxidation, is crucial for its effectiveness. The degradation behavior of fenticonazole, including Impurity D, has been elucidated using LC-MS/MS. This understanding helps in the development of stability-indicating assays and informs preformulation studies. It's notable that the combination of water-soluble and fat-soluble antioxidants provides optimal protection against autooxidation, which is essential for maintaining the integrity of fenticonazole and its impurities in pharmaceutical formulations (Noaman et al., 2016).
Antifungal and Antibacterial Applications
Fenticonazole, including its impurities, has a broad spectrum of antimycotic activity against various pathogens. Its mechanism involves inhibition of protease acid secretion, damage to cytoplasmic membranes, and blocking cytochrome oxidases and peroxidases. This broad spectrum of activity, including against bacteria commonly associated with superinfected fungal infections, makes fenticonazole a potential candidate for treating mixed infections (Veraldi & Milani, 2012).
Chiral Discrimination and Biological Activity
The chirality of fenticonazole, including its impurities, is another area of research. The enantiomers of fenticonazole have been separated using HPLC and CE, with the chiral stationary phase and cyclodextrin derivatives being critical for this separation. The biological activity of each enantiomer, including Impurity D, is evaluated against various fungal strains, demonstrating the importance of understanding the stereochemical aspects in the efficacy of fenticonazole (Quaglia et al., 2002).
Safety And Hazards
Propriétés
Numéro CAS |
1313397-05-5 |
|---|---|
Nom du produit |
Fenticonazole Impurity D |
Formule moléculaire |
C24H21Cl2N2OS NO3 |
Poids moléculaire |
518.42 |
Apparence |
Off-White to Pale Yellow Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1H-Imidazolium, 3-[2-(2,4-dichlorophenyl)-2-hydroxyethyl]-1-[[4-(phenylthio)phenyl]methyl]-, nitrate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



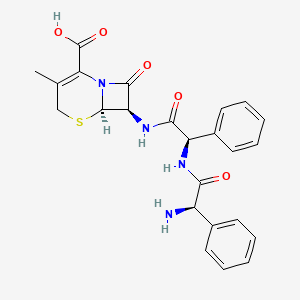
![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)
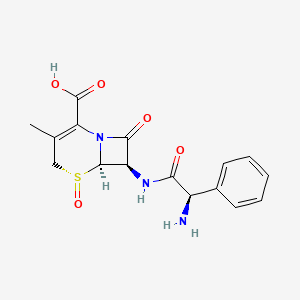
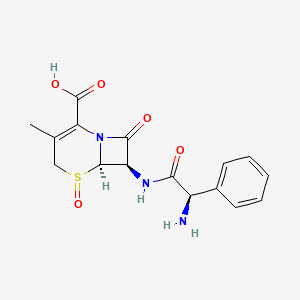
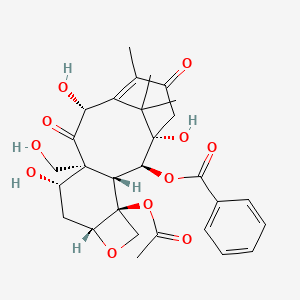
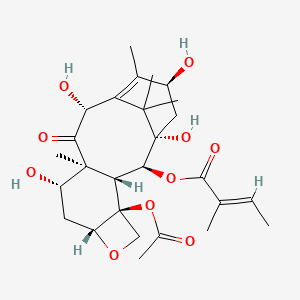
![(1E)-1-[amino-(4-chloroanilino)methylidene]-2-[6-[[amino-(cyanoamino)methylidene]amino]hexyl]guanidine](/img/structure/B601415.png)
![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)
